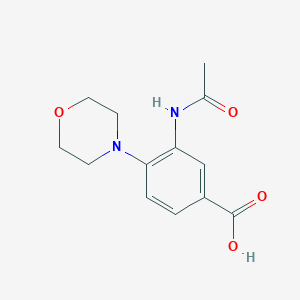

3-Acetylamino-4-morpholin-4-yl-benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

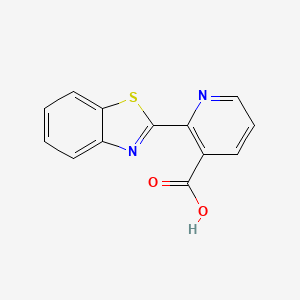

The synthesis of compounds related to "3-Acetylamino-4-morpholin-4-yl-benzoic acid" involves several chemical reactions, including C–C and C–N bond formation in water, showcasing a simple, efficient, and eco-friendly protocol. This process highlights the operational simplicity, short reaction time, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020). Additionally, electrochemical methods have been employed for synthesizing compounds with morpholine and benzothiazole or oxazol units, indicating a Michael-type addition reaction and electrooxidative disulfide bond formation (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

Structural determination plays a crucial role in understanding the molecular configuration of compounds. For example, the crystal structure of certain organic compounds has been elucidated to reveal their conformation and hydrogen bonding interactions, providing insights into their chemical behavior (Otero et al., 2017).

Chemical Reactions and Properties

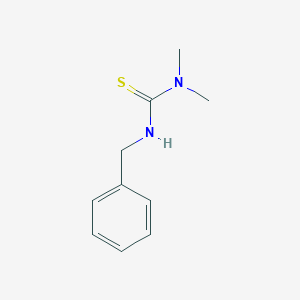

The chemical reactions involving morpholine and benzoic acid derivatives often lead to the formation of compounds with potential biological activities. These reactions include the Mannich reaction, which bridges molecules with morpholine units, and the formation of complexes with specific molecular structures (Franklin et al., 2011).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for the practical application of these compounds. However, specific analyses of "3-Acetylamino-4-morpholin-4-yl-benzoic acid" related to these aspects are not directly mentioned in the cited literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for the application and synthesis of related compounds. The synthesis processes often involve reactions under specific conditions that showcase the compound's reactivity and the influence of various functional groups (Nomura, Kimura, Takeuchi, & Tomoda, 1978).

科学研究应用

Nitric-Oxide-Releasing Acetylsalicylic Acid Prodrugs

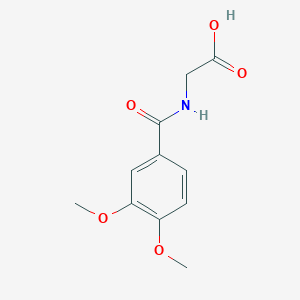

3-Acetylamino-4-morpholin-4-yl-benzoic acid has been investigated in the context of water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. These compounds are capable of releasing ASA and exhibit potential for clinical application due to their anti-inflammatory activities and lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Influenza Virus Sialidase Inhibitors

4-Acetylamino-3-(imidazol-1-yl)-benzoic acids, a related compound, have shown inhibition of influenza virus sialidases, suggesting a potential application in antiviral therapies (Howes et al., 1999).

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, closely related to the compound , have been evaluated as potent GABA(B) receptor antagonists in the brain, highlighting their potential in neurological research (Ong et al., 1998).

Synthesis of Anti-Influenza Virus Compounds

Serotonin Receptor Modulators for Parkinson's Disease

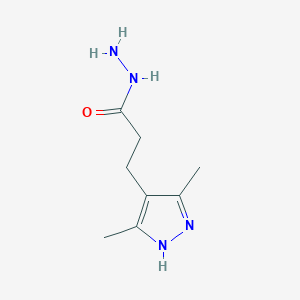

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, similar in structure, have been developed as adenosine hA2A receptor antagonists for treating Parkinson's disease (Zhang et al., 2008).

属性

IUPAC Name |

3-acetamido-4-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9(16)14-11-8-10(13(17)18)2-3-12(11)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVGLZKCGGAOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360691 |

Source

|

| Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

CAS RN |

797809-20-2 |

Source

|

| Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)